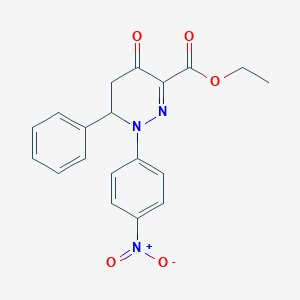![molecular formula C10H7F3N2O3S B262265 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone](/img/structure/B262265.png)
2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various applications. In
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone involves the inhibition of various enzymes and proteins involved in cancer cell growth. This compound can also induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone can have various biochemical and physiological effects. This compound can inhibit the activity of various enzymes and proteins involved in cancer cell growth, leading to their death. It can also induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has shown anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis. However, this compound has certain limitations, such as its low solubility in water, which can make it difficult to use in some experiments.
Future Directions
There are various future directions for the use of 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone in scientific research. One of the most significant directions is in the development of cancer treatments. Further studies can be conducted to explore the potential of this compound in combination with other drugs for cancer treatment. Additionally, this compound can be used in the development of anti-inflammatory and antioxidant drugs.
Conclusion:
In conclusion, 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone is a chemical compound that has shown promising results in various scientific research applications. This compound has been synthesized using various methods and has shown the ability to inhibit cancer cell growth and induce apoptosis. Further studies can be conducted to explore the potential of this compound in cancer treatment and the development of anti-inflammatory and antioxidant drugs.
Synthesis Methods
Several methods have been used to synthesize 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone. One of the most common methods involves the reaction of 2,2,2-trifluoroethyl 4,4,4-trifluoro-3-(methylsulfonyl)butanoate with 2-aminopyridine in the presence of a base. The reaction results in the formation of 2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone.
Scientific Research Applications
2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone has shown promising results in various scientific research applications. One of the most significant applications is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
properties
Product Name |
2,2,2-Trifluoro-1-[3-(methylsulfonyl)imidazo[1,5-a]pyridin-1-yl]ethanone |
|---|---|
Molecular Formula |
C10H7F3N2O3S |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(3-methylsulfonylimidazo[1,5-a]pyridin-1-yl)ethanone |
InChI |
InChI=1S/C10H7F3N2O3S/c1-19(17,18)9-14-7(8(16)10(11,12)13)6-4-2-3-5-15(6)9/h2-5H,1H3 |
InChI Key |
TYRROEDZNBFJNE-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
Canonical SMILES |
CS(=O)(=O)C1=NC(=C2N1C=CC=C2)C(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-tert-butyl-2-(4-pyridinyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B262197.png)
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)
![5-[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B262211.png)
![(6E)-6-[(1H-indazol-5-ylamino)methylidene]-2-methylcyclohexa-2,4-dien-1-one](/img/structure/B262222.png)
![3-[(2-Phenylphenyl)methoxy]pyridazine](/img/structure/B262226.png)



![N-(sec-butyl)-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B262237.png)

![Ethyl 1-[4-(2,4-dichlorophenoxy)butanoyl]piperidine-3-carboxylate](/img/structure/B262245.png)